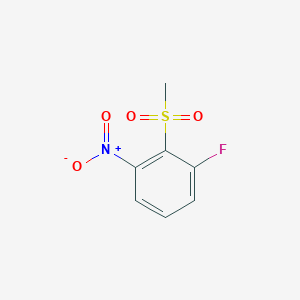

3-Fluoro-2-(methylsulphonyl)nitrobenzene

Description

Significance of Aryl Fluorides in Synthetic Chemistry

Aryl fluorides are organic compounds where a fluorine atom is directly attached to an aromatic ring. The introduction of fluorine into aromatic systems can profoundly alter the physical, chemical, and biological properties of the molecule. The strong carbon-fluorine bond enhances metabolic stability, a crucial factor in the design of pharmaceuticals. This stability makes aryl fluorides less susceptible to degradation, which can improve the biological activity and pharmacokinetic profile of drug candidates. Consequently, compounds containing an aryl fluoride (B91410) moiety are prevalent in many commercially successful pharmaceuticals and agrochemicals. The high electronegativity of fluorine also renders the aromatic ring more electron-deficient, which can activate it towards certain types of reactions, such as nucleophilic aromatic substitution.

The Role of Nitro Groups in Activating Aromatic Systems

The nitro group (-NO₂) is a powerful electron-withdrawing group. When attached to an aromatic ring, it significantly reduces the electron density of the ring system. This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution. Conversely, this strong electron-withdrawing effect, particularly from positions ortho and para to the nitro group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation is fundamental in synthetic organic chemistry, allowing for the displacement of leaving groups, such as halides, by a wide range of nucleophiles. The presence of a nitro group can therefore direct the course of a reaction and is a key tool for the functionalization of aromatic rings.

Sulfonyl Moieties as Versatile Functional Groups in Aromatic Systems

The sulfonyl group (-SO₂R) is another versatile functional group in organic synthesis. The sulfur atom in the +6 oxidation state makes the sulfonyl group highly electron-withdrawing, comparable in effect to a nitro group. This property can also activate an aromatic ring for nucleophilic aromatic substitution. Furthermore, sulfonyl groups and their derivatives, such as sulfonyl fluorides, have gained attention as reactive synthons for creating diverse and biologically relevant molecules. For instance, aromatic sulfonyl fluorides with an ortho-nitro group have demonstrated significant antibacterial activity, highlighting the potential of this structural motif in drug discovery. nih.govresearchgate.netresearchgate.net The sulfonyl group can also serve as a directing group or a protecting group in multi-step syntheses.

Research Gaps and Motivations for Investigating 3-Fluoro-2-(methylsulphonyl)nitrobenzene

While the individual roles of fluoro, nitro, and methylsulfonyl groups on aromatic rings are well-documented, the specific properties and reactivity of the constitutional isomer this compound remain largely unexplored in the scientific literature. A search for this specific compound, identified by its CAS number 1210693-43-8, reveals its commercial availability but a significant lack of dedicated research publications detailing its synthesis, characterization, and reactivity.

This scarcity of information presents a clear research gap. The unique substitution pattern, with a fluorine atom meta to the nitro group and ortho to the methylsulfonyl group, and the nitro and methylsulfonyl groups ortho to each other, suggests a complex interplay of electronic and steric effects that could lead to novel reactivity and potential applications.

The primary motivation for investigating this compound stems from the potential for this specific arrangement of functional groups to yield a valuable synthetic intermediate. The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) ortho to each other is expected to strongly activate the aromatic ring. Research into related compounds, such as aromatic sulfonyl fluorides with an ortho-nitro group, has shown promising antibacterial activity. nih.govresearchgate.netresearchgate.net This suggests that this compound could serve as a precursor for novel biologically active compounds.

Further motivation lies in the exploration of its reactivity in nucleophilic aromatic substitution reactions. The fluorine atom, being a potential leaving group, could be displaced by various nucleophiles to generate a library of new, highly functionalized aromatic compounds. Understanding the regioselectivity and reaction kinetics of such transformations would be of significant academic and industrial interest. The synthesis and detailed characterization of this compound, followed by a systematic study of its chemical properties, would therefore be a valuable contribution to the field of organic synthesis.

Data Table

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1210693-43-8 |

| Molecular Formula | C₇H₆FNO₄S |

| Molecular Weight | 219.19 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methylsulfonyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-14(12,13)7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORWLORGUKZGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 2 Methylsulphonyl Nitrobenzene

Strategic Retrosynthetic Analysis for Substituted Nitrobenzenes

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comlibretexts.org For a trisubstituted benzene (B151609) derivative like 3-Fluoro-2-(methylsulphonyl)nitrobenzene, the order of introduction of the three substituents—fluoro, methylsulfonyl, and nitro groups—is paramount. The directing effects of the substituents already on the ring will influence the position of subsequent additions. youtube.comlibretexts.org

The nitro group is a meta-director and strongly deactivating, while the fluoro group is an ortho-, para-director and deactivating. The methylsulfonyl group is also a meta-director and strongly deactivating. Given these electronic properties, a retrosynthetic approach would likely consider introducing the nitro group at a later stage to avoid deactivating the ring towards subsequent electrophilic aromatic substitution reactions.

A plausible retrosynthetic pathway might involve the disconnection of the nitro group first, leading to a fluorinated methylsulfonylbenzene precursor. This approach would be followed by the disconnection of the methylsulfonyl group, and finally the fluoro group, leading back to a simple benzene derivative. The feasibility of each step in the forward synthesis must be carefully evaluated based on the directing effects of the substituents and the reactivity of the intermediates.

Precursor Synthesis and Optimization

The successful synthesis of this compound hinges on the efficient preparation and optimization of key precursors.

Preparation of Fluorinated Nitroaromatic Precursors

The synthesis of fluorinated nitroaromatic compounds is a cornerstone of modern chemical manufacturing, with applications in various sectors, including pharmaceuticals and agrochemicals. nbinno.com The introduction of fluorine into aromatic rings can significantly alter the molecule's physical, chemical, and biological properties. nbinno.com

One common strategy for preparing fluorinated nitroaromatic precursors is through the nitration of a suitable fluorinated aromatic compound. nbinno.com For instance, the nitration of a fluorobenzene (B45895) derivative can yield a fluoronitrobenzene. The conditions for this reaction, such as the choice of nitrating agent (typically a mixture of nitric acid and sulfuric acid) and reaction temperature, must be carefully controlled to achieve the desired regioselectivity and yield. libretexts.orgchemguide.co.uk

Another important method is the Halex reaction, which involves the nucleophilic substitution of a chlorine or bromine atom with fluoride (B91410). wikipedia.org This process is particularly effective for aromatic rings activated by electron-withdrawing groups, such as a nitro group. wikipedia.org

| Precursor | Synthetic Method | Key Considerations |

| 2-Fluoro-nitrobenzene | Nitration of Fluorobenzene | Control of reaction temperature to avoid dinitration. |

| 3-Fluoro-nitrobenzene | Halex reaction from 3-Chloro-nitrobenzene | Use of a suitable fluoride source and high temperatures. wikipedia.org |

| 2,3-Difluoronitrobenzene | Nitration of 1,2-Difluorobenzene | Careful control of nitrating conditions to achieve desired isomer. |

Introduction of the Methylsulfonyl Group

The methylsulfonyl group (-SO2CH3) is a key functional group in many pharmaceutical and agrochemical compounds. Its introduction onto an aromatic ring can be achieved through several methods.

A common approach involves the oxidation of a corresponding methylthioether (-SCH3). The methylthioether can be introduced via nucleophilic aromatic substitution with sodium thiomethoxide on an activated aryl halide. The subsequent oxidation to the sulfone can be accomplished using various oxidizing agents, such as hydrogen peroxide or potassium permanganate.

Alternatively, the methylsulfonyl group can be introduced through a Friedel-Crafts-type reaction using methanesulfonyl chloride and a Lewis acid catalyst, although this method is generally less effective on deactivated aromatic rings.

| Starting Material | Reagent | Product |

| 2-Fluoro-1-nitrobenzene | 1. Sodium thiomethoxide 2. Oxidizing agent | 3-Fluoro-2-(methylthio)nitrobenzene -> 3-Fluoro-2-(methylsulfonyl)nitrobenzene |

| 1-Fluoro-2-nitrobenzene | Methanesulfonyl chloride / AlCl3 | (Potentially low yield due to deactivation) |

Direct and Indirect Fluorination Techniques for Aryl Systems

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many modern chemical compounds. Both direct and indirect methods are employed, each with its own advantages and limitations.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. wikipedia.org This method is particularly useful for the late-stage introduction of fluorine into complex molecules. A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being the most widely used due to their relative stability and safety. wikipedia.org

Common electrophilic fluorinating agents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). beilstein-journals.org The choice of reagent and reaction conditions depends on the substrate's reactivity and the desired regioselectivity. For electron-deficient rings, such as those bearing a nitro group, harsher conditions may be required.

| Reagent | Substrate Type | Key Features |

| Selectfluor® | Electron-rich and some electron-neutral aromatics | Commercially available, relatively safe to handle. |

| N-Fluorobenzenesulfonimide (NFSI) | Wide range of nucleophiles, including aryl Grignard reagents. wikipedia.orgorganic-chemistry.org | Effective for a variety of substrates. wikipedia.org |

Nucleophilic Fluorination Approaches (e.g., Halex-type reactions)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups such as nitro groups. nbinno.com The Halex (halogen exchange) process is a classic example of this approach, where a chloride or bromide is displaced by a fluoride ion. wikipedia.org

This reaction is typically carried out at elevated temperatures using a fluoride salt, such as potassium fluoride or cesium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). wikipedia.org The presence of a nitro group ortho or para to the leaving group significantly accelerates the reaction rate. For the synthesis of this compound, a precursor such as 3-Chloro-2-(methylsulphonyl)nitrobenzene could potentially undergo a Halex reaction to introduce the fluorine atom. prepchem.comgoogle.com

| Reaction | Substrate Requirement | Typical Conditions |

| Halex Reaction | Electron-deficient aryl halide (e.g., nitro-substituted) | Potassium fluoride, polar aprotic solvent, high temperature. wikipedia.org |

| SNAr with other nucleophiles | Activated aryl fluoride | Reaction with various nucleophiles to displace the fluoride. |

Nitration Methodologies for Aromatic Substrates

Nitration is a foundational electrophilic aromatic substitution reaction for the introduction of a nitro group (-NO2) onto an aromatic ring. masterorganicchemistry.com The active electrophile, the nitronium ion (NO2+), is typically generated from nitric acid in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com However, the regiochemical outcome of the reaction is dictated by the electronic effects of the substituents already present on the aromatic substrate.

Achieving regioselectivity in the nitration of substituted benzenes is a significant challenge, as traditional methods can lead to a mixture of ortho, meta, and para isomers, resulting in low yields of the desired product and difficult purification processes. nih.govfrontiersin.org For a precursor to this compound, the directing effects of the fluorine and methylsulfonyl groups must be considered. Fluorine is an ortho-, para-director, while the methylsulfonyl group is a meta-director.

Research has focused on developing highly regioselective nitration protocols. One approach involves the use of solid acid catalysts, which can offer shape selectivity and improved control over the reaction. rsc.org For instance, zeolites such as H-beta have demonstrated high activity and selectivity, particularly for para-nitration, due to the spatial constraints within their porous structures. rsc.org The acidity of the catalyst also plays a role; stronger acidity can influence the ortho/para ratio in the product mixture. researchgate.net

Another strategy to enhance regioselectivity is to perform the reaction in alternative media. Nitration of aromatic compounds in an aqueous solution of sodium dodecylsulfate (SDS) with dilute nitric acid has been shown to provide high regioselectivity, often favoring the para-isomer in excellent yield. researchgate.net The micellar environment of the SDS is believed to facilitate the formation of the nitronium ion and influence the orientation of the substrate. researchgate.net

Table 1: Comparison of Catalysts in Regioselective Nitration

| Catalyst/System | Substrate Example | Key Feature | Predominant Isomer | Reference |

| Zeolite H-beta | Toluene | Shape selectivity in pores | para | rsc.orgresearchgate.net |

| Sulfated Zirconia | Toluene | Strong solid acid | para | researchgate.net |

| Aqueous SDS/HNO₃ | Phenol (B47542) | Micellar reaction medium | para | researchgate.net |

| Ionic Liquids | Various | Recoverable catalyst/solvent | Varies | google.com |

Traditional nitration using mixed acids (sulfuric and nitric acid) is effective but generates significant hazardous waste and poses corrosion risks. nih.govfrontiersin.org In line with the principles of green chemistry, substantial research has been dedicated to developing more environmentally benign nitration methods.

A key focus has been the replacement of corrosive liquid acids with reusable solid acid catalysts. Materials like sulfated zirconia, various zeolites, and montmorillonite clay have been explored as alternatives that reduce waste and can often be regenerated and reused. researchgate.netresearchgate.netncl.res.in These solid catalysts can eliminate the need for a co-acid, allowing for nitration with nitric acid alone, which simplifies the process and waste stream. nih.gov

Solvent-free, or mechanochemical, nitration is another green approach. Continuous flow mechanochemical nitration of solid aromatic substrates using only nitric acid has been reported, drastically reducing reaction times from hours to minutes and eliminating the need for organic solvents. rsc.org Furthermore, carrying out nitrations in aqueous media, when possible, aligns with green chemistry goals by replacing volatile organic solvents with water. nih.govresearchgate.net

Sulfonylation Reactions for Methylsulfonyl Group Incorporation

The methylsulfonyl group (-SO2CH3) is a common functional group in pharmaceuticals and agrochemicals. Its incorporation onto an aromatic ring can be achieved through various sulfonylation methods. The most common approach is the Friedel-Crafts sulfonylation using sulfonyl chlorides and a Lewis acid catalyst. researchgate.net An alternative route involves the oxidation of a corresponding aryl methyl sulfide. organic-chemistry.org

Catalytic methods for sulfonylation are desirable as they can reduce the amount of waste generated from stoichiometric Lewis acids. Heterogeneous catalysts such as zeolite β, K10 montmorillonite, and silica gel-supported aluminum chloride have been shown to be effective and reusable catalysts for the direct conversion of arenes to sulfones using sulfonic acids. researchgate.net

Lanthanide triflates, particularly Yb(OTf)3, have been identified as highly efficient catalysts for aromatic sulfonylation reactions, especially under microwave irradiation, achieving high yields in short reaction times. researchgate.net The catalytic efficiency of these triflates often correlates with their position in the periodic table. researchgate.net Another approach involves the oxidation of sulfides. Catalysts based on tantalum carbide or niobium carbide can be used with hydrogen peroxide to selectively produce sulfoxides or sulfones, respectively, and these catalysts are recoverable and reusable. organic-chemistry.org

Table 2: Catalytic Systems for Aryl Sulfone Synthesis

| Catalyst | Sulfonylating Agent / Precursor | Key Advantage | Reference |

| Yb(OTf)₃ | Sulfonic Acids | High efficiency under microwave irradiation | researchgate.net |

| Zeolite β, K10 Montmorillonite | Sulfonic Acids | Reusable heterogeneous catalysts | researchgate.net |

| Niobium Carbide | Aryl Sulfide + H₂O₂ | Efficient and selective oxidation to sulfone | organic-chemistry.org |

| Silica-based Tungstate | Aryl Sulfide + H₂O₂ | Recyclable catalyst, room temperature reaction | organic-chemistry.org |

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of sulfonylation reactions. For Friedel-Crafts type reactions, the choice of solvent, temperature, and catalyst loading are critical parameters. The use of ionic liquids as solvents has been explored, offering advantages such as being non-volatile and potentially reusable, with no by-products formed when using SO3 as the sulfonating agent. google.com

In the synthesis of vinyl sulfones from alcohols and sulfinic acids, the solvent was found to be a crucial factor in controlling chemoselectivity. nih.gov For sulfide oxidation reactions, selectivity between the sulfoxide and sulfone can often be controlled by adjusting the reaction temperature and the choice of oxidant. organic-chemistry.org For example, using urea-hydrogen peroxide with phthalic anhydride can lead directly to the sulfone without observation of the intermediate sulfoxide. organic-chemistry.org

Multi-Step Convergent and Divergent Synthetic Routes

The synthesis of a complex, polysubstituted molecule like this compound is unlikely to be achieved in a single step. Its construction requires a multi-step synthetic route where the order of functional group introduction is carefully planned. Both convergent and divergent strategies can be considered for such syntheses.

A divergent synthesis begins with a common core structure that is subsequently elaborated into a variety of different products. wikipedia.orgnih.gov In this context, a versatile intermediate, such as 2-fluoroaniline or 1-fluoro-2-iodobenzene, could be synthesized. This intermediate could then be subjected to different reaction sequences to introduce the nitro and methylsulfonyl groups, potentially allowing for the creation of a library of related compounds for further study. wikipedia.org

The specific route to this compound would likely involve nucleophilic aromatic substitution (SNAr) reactions. For example, a precursor like 1,2-difluoro-3-nitrobenzene could potentially react with sodium methanethiolate to introduce a methylthio- group, which is then oxidized to the methylsulfonyl group. Alternatively, a starting material like 3,4-dichloronitrobenzene can undergo halogen exchange (Halex) reaction to introduce a fluorine atom, as seen in the synthesis of 3-chloro-4-fluoro-nitrobenzene. prepchem.comgoogle.com The synthesis of aromatic fluoro compounds from corresponding nitro compounds via nucleophilic substitution has also been described. epa.gov The precise sequence of nitration, fluorination, and installation of the methylsulfonyl group (or its precursor) would be critical to manage the directing effects of the substituents and achieve the desired 1,2,3-substitution pattern.

Scalability and Process Intensification Studies in the Synthesis of this compound

Information not available in the public domain.

Elucidation of Reactivity and Mechanistic Pathways of 3 Fluoro 2 Methylsulphonyl Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Fluoro- and Nitro-Groups

No specific studies on the SNAr reactions of 3-Fluoro-2-(methylsulphonyl)nitrobenzene were found. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and methylsulphonyl (-SO₂Me), ortho and para to the fluorine atom would theoretically make the fluorine an excellent leaving group for SNAr. However, without experimental data, the following cannot be discussed for this specific compound:

Investigation of Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based)

There are no published results detailing the reaction of this compound with a range of nucleophiles.

Regioselectivity and Site Selectivity in SNAr Transformations

Specific studies on whether nucleophilic attack occurs at the carbon bearing the fluoro group or the nitro group, and under what conditions, are not available.

Kinetic and Thermodynamic Studies of SNAr Reactions

No kinetic or thermodynamic data (e.g., rate constants, activation energies) for SNAr reactions of this compound have been published.

Influence of Solvent and Catalyst on SNAr Pathways

Research on how different solvents or catalysts affect the SNAr reactions of this compound is not available.

Reduction Chemistry of the Nitro Group

While the reduction of nitroarenes to anilines is a common transformation, specific protocols and yields for the reduction of this compound are not documented in the searched literature.

Selective Reduction to Anilines

There are no specific methods reported for the selective reduction of the nitro group in this compound to yield 3-fluoro-2-(methylsulfonyl)aniline. Standard reduction methods, such as catalytic hydrogenation or using metals in acidic media, would be expected to work, but specific conditions, selectivity (i.e., avoiding defluorination), and yields are unknown. bldpharm.com

Formation of Intermediate Nitroso and Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group in aromatic compounds like this compound to the corresponding amine proceeds through a series of well-defined intermediates. The initial step in this reduction cascade is the formation of a nitroso derivative, followed by a hydroxylamine derivative.

The transformation typically follows the Haber mechanism, which outlines both a direct and a condensation pathway for nitrobenzene (B124822) hydrogenation. mdpi.com In the direct pathway, the nitro group (-NO₂) is first reduced to a nitroso group (-N=O). mdpi.com This intermediate, 3-Fluoro-2-(methylsulfonyl)nitrosobenzene, is highly reactive and is further reduced to the corresponding hydroxylamine, N-(3-Fluoro-2-(methylsulfonyl)phenyl)hydroxylamine. mdpi.comnih.gov Subsequent hydrogenation of the hydroxylamine yields the final aniline (B41778) product. mdpi.com The formation of these intermediates has been confirmed in the metabolism and reduction of various aryl and heterocyclic nitro compounds. nih.govnih.gov

Reduction Pathway of the Nitro Group: Ar-NO₂ (Nitro) → Ar-N=O (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

These intermediates are often transient and not isolated during standard reduction procedures aimed at producing the amine. However, their formation is a critical aspect of the reaction mechanism. Controlled reduction conditions can sometimes allow for the isolation of the hydroxylamine derivative. nih.gov

Catalytic Hydrogenation vs. Chemical Reduction Methods

The reduction of the nitro group in this compound to an amine can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction. The choice of method depends on factors such as desired selectivity, functional group tolerance, and reaction conditions.

Catalytic Hydrogenation is a widely used industrial method for the production of anilines from nitrobenzenes. mdpi.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium, platinum, or nickel, often supported on carbon. mdpi.com The reaction is generally clean and efficient, with water being the only byproduct. The choice of solvent can influence the reaction rate, with polar solvents like ethanol (B145695) often showing higher aniline yields compared to apolar solvents. mdpi.com

Chemical Reduction involves the use of stoichiometric reducing agents. A variety of reagents can be employed, including metals in acidic media (e.g., tin or iron in HCl) and metal hydrides. These methods are versatile and can be performed in standard laboratory settings without the need for high-pressure equipment. The reaction proceeds through a series of single-electron transfers, leading to the formation of the same nitroso and hydroxylamine intermediates as in catalytic hydrogenation.

Below is a comparative table of these two methods for the reduction of nitroarenes.

| Feature | Catalytic Hydrogenation | Chemical Reduction |

| Reducing Agent | Molecular Hydrogen (H₂) | Metals (Fe, Sn, Zn), Metal Hydrides |

| Catalyst/Reagent | Pd/C, PtO₂, Raney Ni | HCl, Acetic Acid |

| Conditions | Elevated pressure and temperature | Often at room temperature and atmospheric pressure |

| Byproducts | Primarily water | Metal salts |

| Selectivity | Can be highly selective | May affect other reducible functional groups |

| Scale | Suitable for large-scale industrial processes | Common in laboratory-scale synthesis |

Transformations Involving the Methylsulfonyl Moiety

The methylsulfonyl (-SO₂CH₃) group plays a pivotal role in the reactivity of this compound, primarily due to its strong electron-withdrawing nature and its ability to act as a leaving group.

Oxidation Reactions of the Sulfonyl Group

The sulfur atom in a sulfonyl group is in the +6 oxidation state, which is its highest possible oxidation state. Consequently, the sulfonyl group itself cannot be further oxidized. Any oxidation reactions involving this molecule would have to occur at other positions, such as the aromatic ring or other substituents, but the sulfonyl moiety itself is inert to oxidation.

Role as a Leaving Group or Activating Group

The methylsulfonyl group is a powerful electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) but significantly activates it for nucleophilic aromatic substitution (NAS) . masterorganicchemistry.com In NAS reactions, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com

The presence of strong electron-withdrawing groups, such as the nitro and methylsulfonyl groups, ortho and para to a potential leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction. masterorganicchemistry.comgovtpgcdatia.ac.in In the context of this compound, both the fluorine atom and the methylsulfonyl group can potentially act as leaving groups in NAS reactions. The sulfonyl group is a known leaving group in such reactions, particularly when activated by other electron-withdrawing substituents on the ring. rsc.orgrsc.org Its mobility as a leaving group is comparable to that of nitro groups in some systems. rsc.org

Desulfonylation Strategies

The removal of the sulfonyl group, known as desulfonylation, is a valuable synthetic strategy for forming new chemical bonds. nih.gov These reactions involve the cleavage of the C(sp²)–SO₂ bond. nih.gov While this bond is generally inert, several methods have been developed to achieve its functionalization. nih.gov

Reductive desulfonylation involves replacing the sulfonyl group with a hydrogen atom. organicreactions.org This can be achieved using various reducing agents, such as metal amalgams or dissolving metal reductions.

Transition-metal-catalyzed desulfonylative cross-coupling has emerged as a powerful tool. nih.gov In these reactions, the sulfonyl group acts as a coupling handle, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. chemrxiv.orgacs.org Catalytic systems based on nickel and palladium have been successfully employed for this purpose. nih.gov These reactions often require the presence of specific ligands and reaction conditions to facilitate the challenging cleavage of the C–S bond. nih.govacs.org

| Desulfonylation Strategy | Description | Typical Conditions |

| Reductive Desulfonylation | Replacement of the -SO₂CH₃ group with a hydrogen atom. organicreactions.org | Sodium amalgam, Samarium(II) iodide |

| Transition-Metal Catalysis | Cross-coupling of the aryl sulfone with various partners (e.g., boronic acids). nih.gov | Ni or Pd catalysts, specific ligands, base |

| Photo-/Electrocatalysis | Radical-mediated desulfonylative coupling reactions. nih.govacs.org | Photocatalyst (e.g., fac-Ir(ppy)₃), light source |

Electrophilic Aromatic Substitution (EAS) Potential and Limitations

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of an aromatic ring. libretexts.org The potential for this compound to undergo EAS is severely limited due to the powerful deactivating effects of its substituents.

Nitro Group (-NO₂): This is one of the strongest deactivating groups due to its potent electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. libretexts.orgmdpi.com

Methylsulfonyl Group (-SO₂CH₃): This group is also strongly deactivating through electron withdrawal and is a meta-director. libretexts.org

Fluoro Group (-F): Halogens are deactivating due to their inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

The combined effect of two strong meta-directing deactivators (-NO₂ and -SO₂CH₃) and one ortho, para-directing deactivator (-F) makes the aromatic ring extremely electron-deficient and thus highly resistant to attack by electrophiles. Any EAS reaction would require exceptionally harsh conditions.

Predicting the site of substitution is complex:

The nitro group at C1 directs meta to C3 and C5.

The methylsulfonyl group at C2 directs meta to C4 and C6.

The fluoro group at C3 directs ortho to C2 and C4, and para to C6.

Considering these directing effects:

Position 4: Favored by the directing effects of the -SO₂CH₃ (meta) and -F (ortho) groups.

Position 5: Favored by the directing effect of the -NO₂ (meta) group.

Position 6: Favored by the directing effects of the -SO₂CH₃ (meta) and -F (para) groups.

Despite the theoretical directing effects, the overwhelming deactivation of the ring makes successful electrophilic aromatic substitution highly improbable under standard conditions. The high positive charge density on all ring carbons, as seen in similar molecules like nitrobenzene, disfavors the approach of an electrophile. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is well-established, with the reactivity order generally following I > Br > Cl >> F. The activation of the robust C-F bond typically requires harsh reaction conditions or specialized catalytic systems. The presence of strong electron-withdrawing groups, as in this compound, can facilitate the activation of the C-F bond, making it a potentially viable substrate for such transformations.

Coupling with Organometallic Reagents

While specific studies on the coupling of this compound with organometallic reagents are not extensively documented in the current body of scientific literature, the general principles of cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide a framework for predicting its behavior.

In a hypothetical Suzuki-Miyaura coupling , an organoboron reagent would be coupled with this compound in the presence of a palladium catalyst and a base. The electron-deficient nature of the aromatic ring is expected to facilitate the oxidative addition of the palladium catalyst to the C-F bond.

For a Sonogashira coupling , a terminal alkyne would be the coupling partner, typically utilizing a palladium catalyst and a copper(I) co-catalyst. The reaction would yield an alkynyl-substituted nitrobenzene derivative.

The Buchwald-Hartwig amination would involve the coupling of an amine with this compound, catalyzed by a palladium-phosphine complex. This reaction would lead to the formation of a new carbon-nitrogen bond.

A summary of potential cross-coupling reactions is presented in Table 1.

| Reaction Type | Organometallic Reagent/Coupling Partner | Potential Product | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-2-(methylsulphonyl)nitrobenzene | Pd(0) catalyst, Base |

| Sonogashira | Terminal alkyne | 3-Alkynyl-2-(methylsulphonyl)nitrobenzene | Pd(0)/Cu(I) catalyst, Base |

| Buchwald-Hartwig | Amine (R-NH2) | 3-(Alkyl/Aryl)amino-2-(methylsulphonyl)nitrobenzene | Pd(0) catalyst, Ligand, Base |

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound.

Aryl Fluoride (B91410) Activation in Cross-Coupling

The activation of the C-F bond is the critical and often rate-limiting step in the cross-coupling of aryl fluorides. The bond dissociation energy of the C-F bond in fluorobenzene (B45895) is approximately 126 kcal/mol, making it the strongest single bond to carbon. However, the presence of the ortho-methylsulfonyl and meta-nitro groups in this compound significantly lowers the electron density of the aromatic ring. This electronic perturbation is anticipated to facilitate the oxidative addition of a low-valent palladium catalyst to the C-F bond, a key step in the catalytic cycle of most cross-coupling reactions. The proposed mechanism for palladium-catalyzed C-F activation involves the formation of a palladium(0) species, which then undergoes oxidative addition to the C-F bond to form a palladium(II) intermediate. Subsequent transmetalation (in Suzuki and Sonogashira reactions) or coordination of the amine (in Buchwald-Hartwig amination) followed by reductive elimination yields the desired product and regenerates the palladium(0) catalyst.

Investigation of Radical Reaction Pathways

Beyond ionic, metal-catalyzed pathways, the reactivity of nitroaromatic compounds can also be explored through radical mechanisms. The strongly electron-withdrawing nitro group can stabilize radical anions, making the parent molecule susceptible to single-electron transfer (SET) processes. While specific research on the radical reaction pathways of this compound is limited, one could envision scenarios where this compound participates in radical-nucleophilic aromatic substitution (SRN1) reactions. In such a mechanism, a radical initiator or a photochemically excited state could induce the formation of a radical anion of this compound. This intermediate could then expel the fluoride ion to generate an aryl radical, which can subsequently react with a nucleophile to form the final product.

Mechanistic Interpretations through Reaction Pathway Elucidation

A comprehensive understanding of the reactivity of this compound necessitates detailed mechanistic studies. For the metal-catalyzed cross-coupling reactions, this would involve a combination of experimental and computational approaches. Kinetic studies could help to determine the rate-determining step of the catalytic cycle. The identification of reaction intermediates through spectroscopic techniques (e.g., NMR, mass spectrometry) or by trapping experiments would provide direct evidence for the proposed mechanisms.

Computational studies, using methods such as Density Functional Theory (DFT), would be invaluable in mapping out the potential energy surfaces for the different reaction pathways. Such calculations can provide insights into the transition state geometries and activation energies for key steps like oxidative addition and reductive elimination, thereby explaining the observed reactivity and regioselectivity. Furthermore, computational models can be used to predict the most effective catalyst systems (ligands and metals) for activating the C-F bond in this specific substrate.

For radical pathways, techniques like electron paramagnetic resonance (EPR) spectroscopy could be employed to detect and characterize any radical intermediates. Isotopic labeling studies could also be used to trace the fate of atoms throughout the reaction and distinguish between different mechanistic possibilities.

A comparative summary of the key features of the proposed reaction pathways is provided in Table 2.

| Feature | Metal-Catalyzed Cross-Coupling | Radical Reaction Pathway (SRN1) |

| Initiation | Oxidative addition of Pd(0) to C-F bond | Single-electron transfer to form a radical anion |

| Key Intermediate | Aryl-Pd(II)-F complex | Aryl radical |

| Bond Formation | Reductive elimination from Pd(II) complex | Reaction of aryl radical with a nucleophile |

| Role of Substituents | Electron-withdrawing groups facilitate oxidative addition | Electron-withdrawing groups stabilize the radical anion |

| Typical Reagents | Organometallic reagents, amines, alkynes | Radical initiators, photostimulation, strong nucleophiles |

Table 2: Mechanistic Comparison of Potential Reaction Pathways.

Applications of 3 Fluoro 2 Methylsulphonyl Nitrobenzene As a Synthetic Intermediate

Building Block for Complex Polyaromatic and Heterocyclic Scaffolds

In the synthesis of complex molecular architectures, 3-Fluoro-2-(methylsulphonyl)nitrobenzene serves as a foundational building block. Its activated aromatic system is primed for reactions that form new rings. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. When reacted with nucleophiles containing a second reactive site, a subsequent intramolecular reaction can lead to the formation of a new heterocyclic ring fused to the original benzene (B151609) core. Moreover, the reduction of the nitro group to an amine introduces a new nucleophilic center, which can then be used in cyclization strategies to build diverse heterocyclic systems, which are prevalent in medicinal chemistry.

Precursor in the Synthesis of Advanced Agrochemical Research Intermediates

The field of agrochemical research frequently utilizes molecules containing fluorine atoms and nitroaromatic structures. Fluorine's inclusion can enhance the efficacy and metabolic stability of active ingredients in pesticides and herbicides. nih.govnih.gov this compound provides a reliable method for introducing a specific fluorinated, functionalized phenyl ring into larger, more complex agrochemical candidates. The methylsulphonyl group is also a common feature in various commercial pesticides. This compound, therefore, acts as a key intermediate, allowing for the assembly of novel molecular frameworks for screening and development in agricultural applications.

Intermediate in the Preparation of Pharmaceutical Research Candidates

The synthesis of new pharmaceutical drugs often relies on versatile intermediates that allow for the systematic modification of a core structure. Fluorinated compounds are of particular interest due to the unique properties fluorine imparts to a molecule.

One of the most synthetically useful transformations of this compound is the reduction of its nitro group to an amine (-NH₂). This reaction converts the compound into a substituted fluoroaniline (B8554772) derivative. This transformation is fundamental because the resulting primary amine is a versatile functional handle for a wide array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization, which are cornerstone reactions in the construction of pharmaceutical agents.

The presence of a fluorine atom in a drug molecule can significantly alter its biological properties, including metabolic stability, binding affinity, and bioavailability. nih.govethernet.edu.et The C-F bond is stronger than a C-H bond, making it more resistant to metabolic breakdown and potentially increasing the drug's half-life. This compound serves as a key reagent for incorporating a fluorine atom into a specific position on an aromatic ring within a drug candidate, a strategy widely employed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profile of a molecule. nih.gov

Table 2: Key Synthetic Transformations and Applications

| Reaction Type | Description | Application Area |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | The fluorine atom is displaced by a nucleophile, facilitated by the electron-withdrawing groups. | Heterocycle Synthesis, Agrochemicals, Pharmaceuticals |

| Nitro Group Reduction | The -NO₂ group is reduced to a primary amine (-NH₂), creating a versatile synthetic handle. | Pharmaceuticals, Dyes & Pigments |

| Cyclization Reactions | Used in multi-step syntheses to form fused ring systems. | Heterocycle Synthesis, Pharmaceuticals |

Utility in the Synthesis of Dyes and Pigments Research

Aromatic nitro compounds are classical precursors in the synthesis of dyes and pigments. epa.gov The synthetic pathway typically begins with the reduction of the nitro group to an aniline (B41778) derivative. This resulting amine can then undergo diazotization (reaction with nitrous acid) to form a highly reactive diazonium salt. This salt is subsequently reacted with an electron-rich aromatic coupling partner (like a phenol (B47542) or another aniline) to form an azo compound. Azo compounds are characterized by the -N=N- linkage and are known for their vibrant colors, forming the basis of a vast class of dyes and pigments. epa.gov

Development of Novel Reagents and Catalysts from its Derivatives

The derivatives of this compound hold potential for the development of new chemical tools. For instance, the corresponding aniline (obtained after nitro reduction) can be further modified to create specialized ligands for transition metal catalysis. By functionalizing the amine with groups like phosphines or imines, chemists can design ligands that coordinate to metal centers and influence the selectivity and efficiency of catalytic reactions. This opens avenues for creating bespoke catalysts for challenging chemical transformations.

Potential in Materials Science Research (e.g., as a monomer or precursor for specialized polymers)

While specific examples of the polymerization of this compound are not extensively documented in publicly available literature, its chemical structure suggests significant potential as a monomer or precursor for the synthesis of specialized, high-performance polymers. This potential is primarily rooted in the principles of nucleophilic aromatic substitution (SNAr) polymerization.

The key features of the this compound molecule that make it a promising candidate for materials science applications are its functional groups: a fluorine atom, a methylsulphonyl group, and a nitro group, all attached to a benzene ring. The fluorine atom, activated by the strong electron-withdrawing effects of the adjacent nitro and methylsulphonyl groups, is an excellent leaving group in nucleophilic aromatic substitution reactions. This reactivity is the foundation for its potential use in step-growth polymerization to form macromolecules such as poly(ether sulfone)s, poly(ether ketone)s, and other poly(arylene ether)s.

In a typical polymerization scenario, this compound could react with a variety of bis-nucleophiles, such as bisphenols or bis-thiophenols, in the presence of a base. The nucleophile would displace the fluoride (B91410) ion, leading to the formation of an ether or thioether linkage and the propagation of a polymer chain. The strong activation provided by the ortho-nitro and meta-methylsulphonyl groups facilitates this reaction, allowing for the formation of high molecular weight polymers under relatively mild conditions.

The incorporation of the methylsulphonyl and nitro groups into the polymer backbone is expected to impart desirable properties to the resulting materials. The methylsulphonyl group is known to enhance the thermal stability, mechanical strength, and chemical resistance of polymers. Polymers containing sulfonyl groups often exhibit high glass transition temperatures and good oxidative stability. The presence of the polar nitro group could further influence the polymer's properties by increasing its polarity, which may affect its solubility, adhesion characteristics, and dielectric properties.

The potential applications for polymers derived from this compound are in fields requiring materials with high thermal and chemical stability. These could include advanced composites for the aerospace and automotive industries, high-temperature resistant coatings and adhesives, and membranes for gas separation or filtration.

To illustrate the potential polymerization reactions, the following table outlines hypothetical polymer structures that could be synthesized from this compound and various co-monomers.

| Co-monomer | Resulting Polymer Structure (Repeating Unit) | Potential Polymer Class |

| Bisphenol A | Poly(ether sulfone) | |

| 4,4'-Thiodiphenol | Poly(thioether sulfone) | |

| Hydroquinone | Poly(ether sulfone) |

Computational and Theoretical Investigations of 3 Fluoro 2 Methylsulphonyl Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. For 3-Fluoro-2-(methylsulphonyl)nitrobenzene, these calculations can reveal the distribution of electrons and the energies of molecular orbitals, which are key determinants of its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

For a molecule like this compound, the strong electron-withdrawing nature of the nitro (-NO₂) and methylsulphonyl (-SO₂CH₃) groups is expected to significantly lower the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. The fluorine atom, also being highly electronegative, further influences the electronic distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -3.20 |

| HOMO-LUMO Gap | 5.30 |

Note: These are estimated values based on calculations for structurally similar compounds and are intended for illustrative purposes.

A relatively large HOMO-LUMO gap, as hypothesized in the table, would suggest high kinetic stability. The distribution of the HOMO would likely be concentrated on the phenyl ring, while the LUMO would be predominantly located over the nitro and methylsulphonyl groups, indicating the sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The ESP map of this compound would be characterized by regions of negative potential (red) and positive potential (blue).

The oxygen atoms of the nitro and methylsulphonyl groups would exhibit intense negative electrostatic potential, indicating their high electron density and propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would show positive potential. The area around the carbon atom attached to the fluorine would also likely exhibit a degree of positive potential due to the high electronegativity of the fluorine atom, making it a potential site for nucleophilic attack.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the mechanisms of reactions involving complex molecules like this compound.

The presence of strong electron-withdrawing groups and a good leaving group (fluoride) makes this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway of a nucleophile attacking the aromatic ring.

These studies would typically involve calculating the energies of the reactants, the Meisenheimer intermediate (the resonance-stabilized intermediate formed during the reaction), the transition state, and the products. The activation energy for the reaction can then be determined, providing a quantitative measure of the reaction rate. The calculations would likely show that the attack of a nucleophile is most favorable at the carbon atom bearing the fluorine atom.

Table 2: Hypothetical Calculated Energies for the SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +15 |

| Meisenheimer Intermediate | -5 |

| Transition State 2 | +12 |

| Products | -20 |

Note: These are illustrative values and would vary depending on the specific nucleophile and computational method used.

The nitro group in this compound is susceptible to reduction, a common transformation in organic synthesis. Computational models can be used to predict the reduction potentials and to elucidate the mechanism of this process. Similarly, the oxidation potential of the molecule can be calculated, providing insights into its stability towards oxidizing agents. DFT calculations can be used to determine the electron affinity and ionization potential, which are related to the reduction and oxidation potentials, respectively.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its biological activity and material properties. Conformational analysis and molecular dynamics simulations can provide a detailed picture of the molecule's dynamic behavior.

A conformational analysis of this compound would involve rotating the bonds connected to the aromatic ring, particularly the C-S and C-N bonds, to identify the most stable conformations. The orientation of the methylsulphonyl and nitro groups relative to the phenyl ring would be of particular interest.

Structure-Reactivity Relationship Studies

The reactivity of this compound is dictated by the electronic properties of its substituents: the fluorine atom, the methylsulphonyl group, and the nitro group. Computational studies are invaluable in dissecting the individual and collective influence of these groups on the aromatic ring's reactivity towards various chemical transformations.

All three substituents are electron-withdrawing, which significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. ijrti.orgresearchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), can quantify this deactivation by mapping the electron density distribution across the aromatic ring. The resulting electron density maps would likely show a significant polarization of the pi-electron cloud away from the ring and towards the substituents.

The methylsulphonyl and nitro groups are strong deactivating groups, and their presence is expected to make electrophilic substitution reactions, such as nitration or halogenation, highly unfavorable under standard conditions. researchgate.netacs.orgmasterorganicchemistry.com Theoretical calculations of the activation energies for the formation of the sigma complex (the rate-determining step in electrophilic aromatic substitution) would likely reveal a high energy barrier, confirming the ring's deactivation. ijrti.org

Conversely, the strong electron-withdrawing nature of the substituents makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov The fluorine atom, being a good leaving group, is the most probable site for nucleophilic attack. Computational models can be employed to predict the reaction pathway and transition state energies for the substitution of the fluorine atom by various nucleophiles. researchgate.net

Structure-reactivity relationship studies, supported by computational data, can provide quantitative predictions of the compound's reactivity. For instance, the calculated LUMO (Lowest Unoccupied Molecular Orbital) energy can be correlated with the compound's electrophilicity; a lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. nih.gov

Interactive Data Table: Calculated Electronic Properties and Their Impact on Reactivity

| Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| Electron Density on Ring | Low | Deactivated for Electrophilic Attack |

| LUMO Energy | Low | Activated for Nucleophilic Attack |

| Activation Energy (Electrophilic) | High | Unfavorable Electrophilic Substitution |

| Activation Energy (Nucleophilic) | Low | Favorable Nucleophilic Substitution |

In Silico Screening for Novel Reaction Discovery

In silico screening has emerged as a powerful tool for the discovery of novel chemical reactions, and it can be effectively applied to explore the synthetic potential of this compound. rsc.orgrsc.orgresearchgate.net By leveraging quantum chemical calculations, it is possible to computationally test the feasibility of a wide range of reactions before any experimental work is undertaken. acs.org

One promising avenue for in silico screening is the exploration of various nucleophiles for SNAr reactions. A virtual library of nucleophiles can be computationally reacted with this compound to predict reaction rates and product structures. This approach allows for the rapid identification of promising candidates for subsequent experimental validation.

Furthermore, computational methods can be used to explore more unconventional reaction pathways. For instance, the possibility of C-H functionalization at the positions not occupied by substituents can be investigated. Quantum chemical calculations can help to identify potential catalysts and reaction conditions that could enable such transformations.

The process of in silico reaction discovery typically involves the following steps:

Reactant and Product Modeling: The three-dimensional structures of the reactants, including this compound and a potential reaction partner, are computationally modeled.

Transition State Searching: Algorithms are used to locate the transition state structure for the proposed reaction. The energy of the transition state is a critical factor in determining the reaction rate.

Reaction Pathway Analysis: The entire reaction pathway, from reactants to products via the transition state, is mapped out to ensure its viability.

Thermodynamic and Kinetic Calculations: The enthalpy and Gibbs free energy of the reaction are calculated to determine its spontaneity and rate.

Interactive Data Table: Hypothetical In Silico Screening Results for SNAr Reactions

| Nucleophile | Predicted Activation Energy (kcal/mol) | Predicted Reaction Rate (Relative) |

| Methoxide | 15.2 | High |

| Ammonia | 18.5 | Moderate |

| Thiophenoxide | 14.8 | High |

| Azide | 16.1 | Moderate |

These computational approaches not only accelerate the discovery of new reactions but also provide deep mechanistic insights that can guide the optimization of reaction conditions. rsc.orgsubstack.com

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments for hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei are fundamental for establishing the basic framework of 3-Fluoro-2-(methylsulphonyl)nitrobenzene.

¹H NMR: This technique identifies the number and type of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show two distinct regions. A singlet in the aliphatic region (around 3.0-3.5 ppm) would correspond to the three protons of the methylsulphonyl (-SO₂CH₃) group. The aromatic region (typically 7.0-9.0 ppm) would display signals for the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro and methylsulphonyl groups, combined with the fluorine substituent, would shift these protons downfield. Their splitting patterns (multiplicity) would be complex due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound should exhibit seven signals: one for the methyl carbon (in the 40-50 ppm range) and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons directly bonded to the nitro, sulfonyl, and fluorine groups would have characteristic shifts, with the carbon attached to fluorine showing a large C-F coupling constant (¹JCF).

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin I=½), making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds. biophysics.orgnih.gov A proton-decoupled ¹⁹F NMR spectrum of this compound would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In a proton-coupled spectrum, this signal would be split into a multiplet due to coupling with the ortho and meta aromatic protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for this compound This is an interactive data table. You can sort, filter, and search the data.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 3.3 - 3.5 | s (singlet) | - | -SO₂CH ₃ |

| ¹H | 7.5 - 8.5 | m (multiplet) | JHH, JHF | Aromatic H |

| ¹³C | 40 - 50 | q (quartet) | ¹JCH ≈ 140 | -SO₂C H₃ |

| ¹³C | 115 - 165 | m (multiplet) | JCF, JCCF | Aromatic C |

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the adjacent protons on the aromatic ring, allowing for the assignment of their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would definitively link the methyl proton signal to the methyl carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.

A cross-peak between the methyl protons and the carbon of the sulfonyl group (if observable) or, more importantly, the aromatic carbon to which the sulfonyl group is attached (C2).

Correlations from the aromatic protons to neighboring carbons, which would help in unambiguously assigning the substitution pattern of the nitro, fluoro, and sulfonyl groups on the benzene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high precision. For this compound, the molecular formula is C₇H₆FNO₄S. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. This provides unequivocal confirmation of the molecular formula.

Table 2: Molecular Formula and Exact Mass Data This is an interactive data table. You can sort, filter, and search the data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₄S |

| Monoisotopic Mass (Calculated) | 219.0001 Da |

| Expected HRMS Result (M+H)⁺ | 220.0079 Da |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography can provide the ultimate proof of its structure. nih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The analysis yields a three-dimensional electron density map from which the precise position of each atom in the crystal lattice can be determined. nih.gov This method would not only confirm the atomic connectivity but also provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the solid state and identify any intermolecular interactions, such as hydrogen bonds or π-stacking.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, making these methods ideal for functional group identification.

For this compound, the key expected vibrational bands would confirm the presence of its main functional groups:

Nitro Group (-NO₂): Strong, distinct asymmetric and symmetric stretching bands.

Sulfonyl Group (-SO₂-): Strong asymmetric and symmetric stretching bands.

Aromatic Ring: C-H stretching, C=C stretching, and out-of-plane C-H bending vibrations.

C-F Bond: A strong stretching vibration in the fingerprint region.

Methyl Group (-CH₃): C-H stretching and bending vibrations.

Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies This is an interactive data table. You can sort, filter, and search the data.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong (IR) |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1370 | Strong (IR) |

| Sulfonyl (-SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong (IR) |

| Sulfonyl (-SO₂) | Symmetric Stretch | 1140 - 1180 | Strong (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-F | Stretch | 1000 - 1250 | Strong (IR) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both the purification of the synthesized compound and the assessment of its final purity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A typical setup for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection using a UV-Vis detector would be effective due to the presence of the aromatic nitrobenzene (B124822) chromophore. The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. nih.gov Coupled with a mass spectrometer (GC-MS), this technique can also help identify any volatile impurities present in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For "this compound," GC-MS analysis offers high resolution and sensitivity, enabling the determination of its purity and the identification of any potential impurities.

Detailed Research Findings:

The analysis of nitroaromatic compounds by GC-MS is a well-established methodology. nih.gov For "this compound," a typical GC-MS method would involve a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which is suitable for separating aromatic compounds. tdi-bi.com The injector temperature would be optimized to ensure efficient volatilization of the compound without thermal degradation. An electron ionization (EI) source is commonly used for the mass spectrometer, which bombards the eluted molecules with electrons, causing fragmentation. tdi-bi.com

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ions. The fragmentation pattern of "this compound" is expected to be influenced by the presence of the fluoro, methylsulfonyl, and nitro functional groups. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methylsulfonyl group (SO₂CH₃), or parts thereof. The presence of the fluorine atom would also be evident in the mass-to-charge ratios of the fragments.

While specific experimental data for "this compound" is not widely published, the following table presents representative, scientifically plausible data based on the analysis of structurally similar aromatic sulfones and fluorinated nitroaromatic compounds. researchgate.netnih.gov

Interactive Data Table: Representative GC-MS Parameters and Findings for this compound

| Parameter | Value/Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

| Hypothetical Retention Time | ~12.5 minutes |

| Expected Molecular Ion (M+) | m/z 219 |

| Key Expected Fragment Ions (m/z) | 173 ([M-NO₂]⁺), 140 ([M-SO₂CH₃]⁺), 124 ([M-NO₂-SO]⁺), 95 ([C₆H₄F]⁺), 79 ([SO₂CH₃]⁺) |

Note: The data presented in this table is illustrative and based on the expected behavior of the compound in a typical GC-MS system.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For "this compound," reversed-phase HPLC (RP-HPLC) is the most common approach.

Detailed Research Findings:

In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. nacalai.com The separation of "this compound" would be achieved based on its hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. sielc.com The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation and retention time of the analyte. A UV detector is commonly employed for the detection of nitroaromatic compounds due to their strong chromophores.

The separation of isomers of fluoronitrobenzene compounds can be challenging. researchgate.net The choice of stationary phase and mobile phase composition is crucial for achieving adequate resolution between "this compound" and any potential positional isomers. nacalai.com The use of columns with different selectivities, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can provide alternative separation mechanisms based on π-π and dipole-dipole interactions, which can be beneficial for separating aromatic and fluorinated compounds. nacalai.com

The following table provides representative parameters for an RP-HPLC method suitable for the analysis of "this compound," based on established methods for similar nitroaromatic and sulfonated compounds. sielc.comresearchgate.net

Interactive Data Table: Representative HPLC Parameters and Findings for this compound

| Parameter | Value/Description |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~7.8 minutes |

| Expected Purity (by area %) | >98% |

Note: The data presented in this table is illustrative and based on the expected behavior of the compound in a typical RP-HPLC system.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly under pressure to adopt greener manufacturing processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. The synthesis of 3-Fluoro-2-(methylsulphonyl)nitrobenzene and its derivatives is an area ripe for the application of sustainable chemistry principles.

Solvent-Free Reactions

Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents, which contribute significantly to environmental pollution and pose safety risks. A key area of future research will be the development of solvent-free reaction conditions for the synthesis and functionalization of this compound. Researchers at the University of Arizona have pioneered a one-step, catalyst-free, and solvent-free synthetic process for the nitration of aromatic compounds, which could be adapted for the synthesis of nitroaromatics like this compound. leadingedgeonly.com Such approaches not only offer a greener alternative but can also lead to higher reaction rates and easier product isolation. The use of techniques such as ball milling and solid-state reactions could be explored to achieve these solventless transformations.

| Parameter | Conventional Synthesis | Solvent-Free Synthesis (Projected) |

| Solvent Usage | High (e.g., Dichloromethane, Toluene) | None or Minimal |

| Energy Consumption | High (for heating/refluxing) | Potentially Lower (mechanical energy) |

| Waste Generation | Significant (solvent waste) | Minimal |

| Reaction Time | Hours to Days | Potentially Shorter |

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govacs.org This paradigm offers a sustainable alternative to traditional methods that often require harsh reagents and high temperatures. Future research will likely focus on leveraging photoredox catalysis for the synthesis and derivatization of this compound. For instance, photoredox-mediated C-H functionalization could allow for the direct introduction of new substituents onto the aromatic ring, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgacs.org The development of novel photocatalysts and reaction conditions tailored to the specific electronic properties of this compound will be a key research focus.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to scale up reactions seamlessly. vapourtec.combeilstein-journals.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and safer manufacturing processes. Continuous-flow nitration of aromatic compounds has been shown to be a viable and advantageous approach, offering better control over reaction parameters and reducing the risks associated with highly exothermic reactions. rsc.orgacs.orgrsc.org Future research in this area will involve the design of dedicated flow reactors and the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

| Application | Traditional Approach | AI/ML-Integrated Approach |

| Reaction Outcome Prediction | Based on empirical rules and mechanistic understanding | Data-driven prediction with high accuracy |

| Reaction Optimization | One-factor-at-a-time experimentation | Multi-parameter optimization algorithms |

| Novel Derivative Design | Intuition and literature precedent | Algorithmic exploration of chemical space |

Exploration of this compound in Supramolecular Chemistry

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro and methylsulfonyl groups, makes it an interesting candidate for applications in supramolecular chemistry. Aromatic polynitro compounds are known to form charge-transfer complexes with electron-rich aromatic hydrocarbons. libretexts.org Future research could explore the ability of this compound to act as a building block for the construction of novel supramolecular assemblies, such as co-crystals and liquid crystals. The fluorine atom can also participate in non-covalent interactions, further influencing the self-assembly behavior. These supramolecular structures could find applications in areas such as organic electronics and sensing.

Design of Next-Generation Derivatives with Tunable Reactivity Profiles

The true potential of this compound lies in its use as a scaffold for the design of next-generation derivatives with tailored properties. By strategically modifying the substituents on the aromatic ring, it is possible to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity. Future research will focus on the synthesis of a diverse library of derivatives and the systematic study of their chemical behavior. This could involve, for example, the introduction of additional functional groups that can participate in specific coupling reactions or act as directing groups for subsequent transformations. The development of such derivatives could lead to new materials with advanced properties or novel intermediates for the synthesis of complex organic molecules. nih.gov

Q & A

Q. Experimental Design :

- Conduct microcosm studies with soil/water samples spiked with 100 ppm compound.

- Monitor decay via GC-MS and identify metabolites (e.g., 3-fluoro-2-(methylsulphonyl)aniline) .

Advanced: What toxicokinetic challenges arise from tissue-specific distribution?

Answer: